

Application Note: Structural Confirmation of Pacidamycin 3 using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pacidamycin 3*

Cat. No.: *B15566214*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Pacidamycins are a class of peptidyl-nucleoside antibiotics produced by *Streptomyces coeruleorubidus*, which exhibit potent and selective activity against *Pseudomonas aeruginosa*. [1][2] The unique and complex structure of these molecules, which includes a 3'-deoxyuridine nucleoside, a peptide backbone with non-proteinogenic amino acids, and an enamide linkage, necessitates advanced analytical techniques for unambiguous structural confirmation.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of such intricate natural products.[1] This application note provides a detailed protocol for the confirmation of the structure of **Pacidamycin 3** using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Data Presentation: NMR Spectroscopic Data for **Pacidamycin 3**

The structural confirmation of **Pacidamycin 3** relies on the comprehensive analysis of its ^1H and ^{13}C NMR spectra, complemented by 2D correlation experiments. The following tables summarize the assigned chemical shifts for the key structural components of **Pacidamycin 3**.

Table 1: ^1H NMR Spectroscopic Data for **Pacidamycin 3** (in DMSO- d_6)

Atom No.	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Uridine Moiety				
5	5.75	d	8.0	Uracil H-5
6	7.90	d	8.0	Uracil H-6
1'	5.90	d	4.0	Ribose H-1'
2'	4.20	m	Ribose H-2'	
3' α	2.50	m	Ribose H-3' α	
3' β	2.70	m	Ribose H-3' β	
4'	4.10	m	Ribose H-4'	
5'	6.50	d	10.0	Enamide CH
Peptide Backbone				
Ala-1 α -CH	4.30	q	7.0	Alanine-1 α -CH
Ala-1 β -CH ₃	1.30	d	7.0	Alanine-1 β -CH ₃
m-Tyr-2 α -CH	4.50	m	meta-Tyrosine-2 α -CH	
m-Tyr-2 β -CH ₂	2.90, 3.10	m	meta-Tyrosine-2 β -CH ₂	
DABA-3 α -CH	4.40	m	2,3-Diaminobutyric acid-3 α -CH	
DABA-3 β -CH	4.00	m	2,3-Diaminobutyric acid-3 β -CH	
DABA-3 γ -CH ₃	1.20	d	6.5	2,3-Diaminobutyric

				acid-3 γ -CH ₃
Ala-4 α -CH	4.25	q	7.2	Alanine-4 α -CH
Ala-4 β -CH ₃	1.25	d	7.2	Alanine-4 β -CH ₃
Trp-5 α -CH	4.60	m	Tryptophan-5 α -CH	
Trp-5 β -CH ₂	3.20, 3.40	m	Tryptophan-5 β -CH ₂	
Aromatic Residues				
m-Tyr Ar-H	6.70-7.20	m	meta-Tyrosine aromatic protons	
Trp Ar-H	7.00-7.80	m	Tryptophan aromatic protons	
Trp Indole NH	10.85	s	Tryptophan indole NH	

Table 2: ¹³C NMR Spectroscopic Data for **Pacidamycin 3** (in DMSO-d₆)

Atom No.	Chemical Shift (δ , ppm)	Assignment
Uridine Moiety		
2	151.0	Uracil C-2
4	163.5	Uracil C-4
5	102.0	Uracil C-5
6	141.0	Uracil C-6
1'	88.0	Ribose C-1'
2'	70.0	Ribose C-2'
3'	38.0	Ribose C-3'
4'	85.0	Ribose C-4'
5'	125.0	Enamide CH
Peptide Backbone Carbonyls		
Ala-1 CO	173.0	Alanine-1 CO
m-Tyr-2 CO	172.5	meta-Tyrosine-2 CO
DABA-3 CO	171.0	2,3-Diaminobutyric acid-3 CO
Ureido CO	157.0	Ureido CO
Ala-4 CO	174.0	Alanine-4 CO
Trp-5 CO	175.0	Tryptophan-5 COOH
Peptide Backbone Aliphatic		
Ala-1 α -C	50.0	Alanine-1 α -C
Ala-1 β -C	18.0	Alanine-1 β -C
m-Tyr-2 α -C	55.0	meta-Tyrosine-2 α -C
m-Tyr-2 β -C	37.0	meta-Tyrosine-2 β -C
DABA-3 α -C	58.0	2,3-Diaminobutyric acid-3 α -C

DABA-3 β -C	52.0	2,3-Diaminobutyric acid-3 β -C
DABA-3 γ -C	16.0	2,3-Diaminobutyric acid-3 γ -C
Ala-4 α -C	49.0	Alanine-4 α -C
Ala-4 β -C	17.5	Alanine-4 β -C
Trp-5 α -C	54.0	Tryptophan-5 α -C
Trp-5 β -C	28.0	Tryptophan-5 β -C
Aromatic Residues		
m-Tyr Ar-C	115.0-158.0	meta-Tyrosine aromatic carbons
Trp Ar-C	110.0-136.0	Tryptophan aromatic carbons

Experimental Protocols

1. Sample Preparation

- Weigh approximately 5-10 mg of purified **Pacidamycin 3**.
- Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- Vortex the solution gently until the sample is completely dissolved.
- Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.

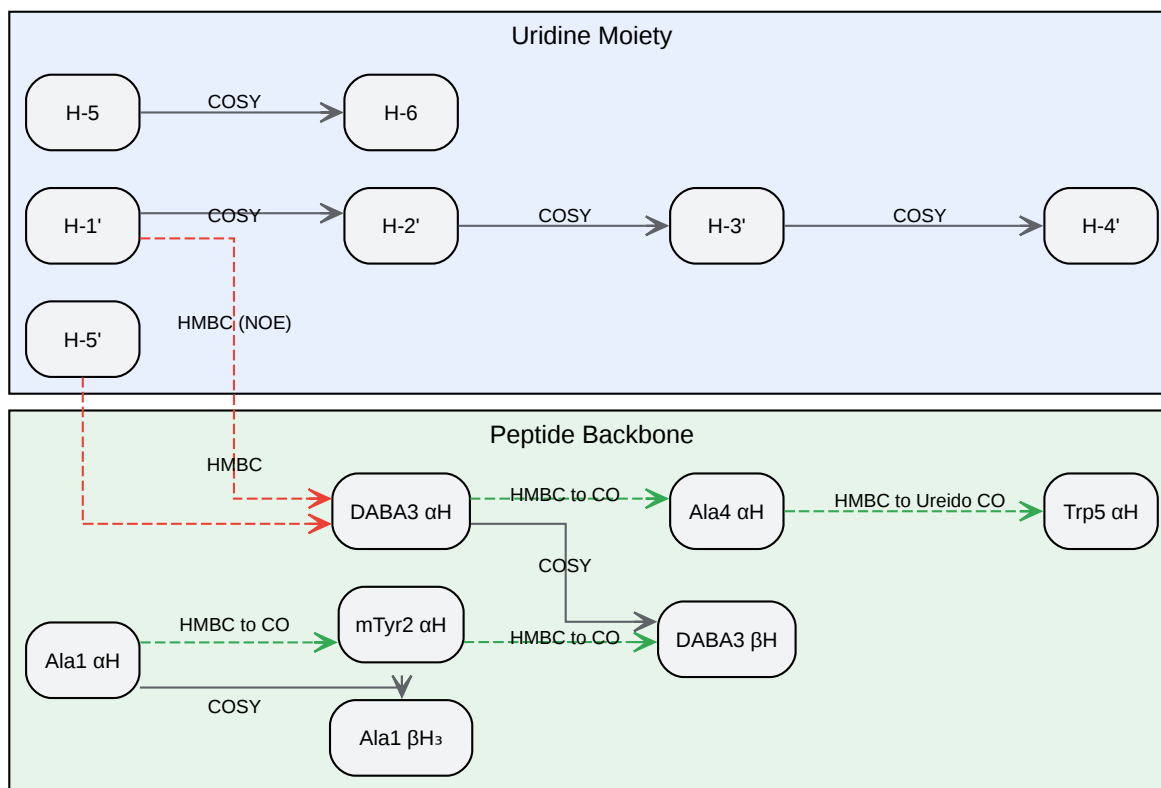
- ^1H NMR Spectroscopy:
 - Pulse Sequence: zg30
 - Solvent: DMSO- d_6

- Temperature: 298 K
- Spectral Width: 16 ppm
- Number of Scans: 16
- Relaxation Delay: 2.0 s
- ¹³C NMR Spectroscopy:
 - Pulse Sequence: zgpg30 (proton-decoupled)
 - Solvent: DMSO-d₆
 - Temperature: 298 K
 - Spectral Width: 240 ppm
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
- 2D COSY (Correlation Spectroscopy):
 - Pulse Sequence: cosygpmfqf
 - Solvent: DMSO-d₆
 - Temperature: 298 K
 - Spectral Width (F1 and F2): 12 ppm
 - Number of Increments (F1): 256
 - Number of Scans: 8
- 2D HSQC (Heteronuclear Single Quantum Coherence):
 - Pulse Sequence: hsqcedetgpsisp2.3

- Solvent: DMSO-d₆
- Temperature: 298 K
- Spectral Width (F2 - ¹H): 12 ppm
- Spectral Width (F1 - ¹³C): 180 ppm
- Number of Increments (F1): 256
- Number of Scans: 16
- 2D HMBC (Heteronuclear Multiple Bond Correlation):
 - Pulse Sequence: hmbcgplpndqf
 - Solvent: DMSO-d₆
 - Temperature: 298 K
 - Spectral Width (F2 - ¹H): 12 ppm
 - Spectral Width (F1 - ¹³C): 220 ppm
 - Number of Increments (F1): 256
 - Number of Scans: 32

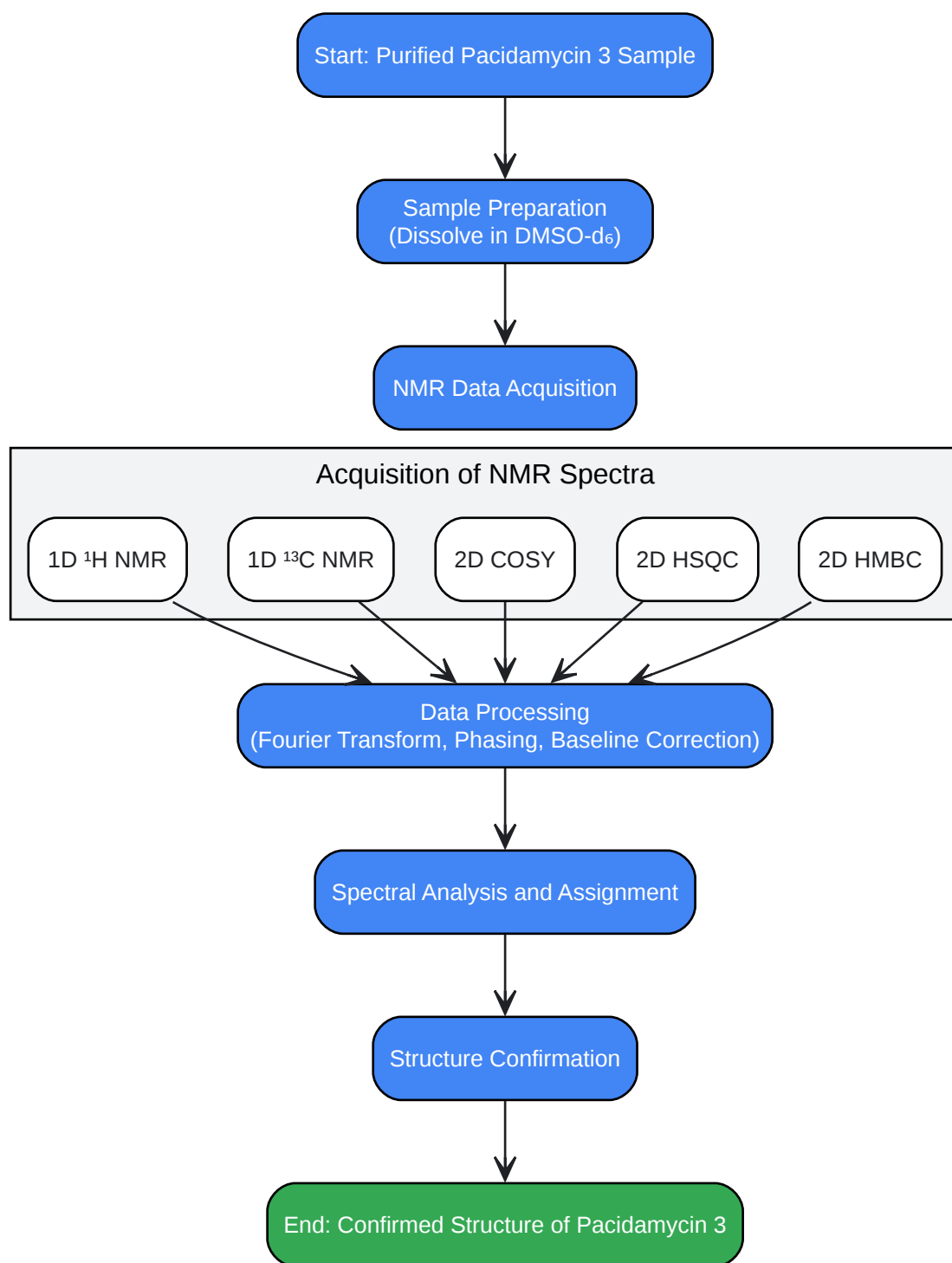
Visualization of Structural Elucidation and Workflow

The following diagrams illustrate the logical connections for structure elucidation and the general experimental workflow.



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NMR-based structural connectivity map for **Pacidamycin 3**.



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Experimental workflow for NMR-based structure confirmation.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural confirmation of complex natural products like **Pacidamycin 3**. The protocols and data presented in this application note serve as a comprehensive guide for researchers involved in the isolation, characterization, and development of novel antibiotics. The detailed analysis of ^1H - ^1H correlations (COSY), one-bond ^1H - ^{13}C correlations (HSQC), and long-range ^1H - ^{13}C correlations (HMBC) allows for the unambiguous assignment of all atoms and the confirmation of the intricate connectivity within the molecule.

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References

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- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
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